molecular formula C22H23N3O4 B4518111 N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4518111
M. Wt: 393.4 g/mol
InChI Key: YTMUVRAUQHJILP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Scientific Research Applications

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives are known to be effective.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable catalysts.

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions, using benzyl halides and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The benzyl and dimethoxyphenyl groups enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine
  • N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
  • N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Uniqueness

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone core, along with the benzyl, dimethoxyphenyl, and methylacetamide groups, makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24(14-16-7-5-4-6-8-16)22(27)15-25-21(26)12-10-18(23-25)17-9-11-19(28-2)20(13-17)29-3/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUVRAUQHJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Reactant of Route 5
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Reactant of Route 6
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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